molecular formula C9H10ClF2N B2397178 6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1909328-05-7

6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2397178
CAS No.: 1909328-05-7
M. Wt: 205.63
InChI Key: QACFFRFBYYRJSA-UHFFFAOYSA-N
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Description

6,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1909328-05-7) is a fluorinated amine derivative with the molecular formula C₉H₁₀ClF₂N and a molecular weight of 205.63 g/mol. It is characterized by a bicyclic indene scaffold substituted with fluorine atoms at the 6- and 7-positions and an amine hydrochloride group at the 1-position (Figure 1). The compound is synthesized to ≥95% purity, ensuring consistency in research applications .

Its unique structural features—including the electron-withdrawing fluorine substituents and the rigid dihydroindenamine core—impart high reactivity and selectivity, making it valuable in pharmaceutical and agrochemical research. Potential applications include:

  • Drug discovery: As a building block for neurological and metabolic disorder therapies due to its ability to modulate receptor interactions .
  • Agrochemical development: Contributing to the design of selective pesticides with reduced environmental impact .

Safety protocols emphasize handling precautions (e.g., avoiding skin/eye contact) and storage at controlled temperatures in tightly sealed containers .

Properties

IUPAC Name

6,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-6-3-1-5-2-4-7(12)8(5)9(6)11;/h1,3,7H,2,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACFFRFBYYRJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 6,7-Difluoro-1-indanone

The synthesis begins with 6,7-difluoro-1-indanone (CAS 881190-18-7), a ketone intermediate prepared via Friedel-Crafts acylation of fluorinated benzene derivatives. This reaction typically employs aluminum chloride (AlCl₃) as a catalyst and acetyl chloride in dichloromethane at 0–5°C. The fluorine substituents at positions 6 and 7 direct electrophilic substitution, ensuring regioselective acylation.

Table 1: Key intermediates in synthesis

Compound CAS No. Role
6,7-Difluoro-1-indanone 881190-18-7 Ketone precursor
6,7-Difluoroindan-1-amine 1071449-17-6 Free base form

Oxime Formation

The ketone is converted to its oxime using hydroxylamine hydrochloride under acidic conditions (e.g., HCl in ethanol/water). This step proceeds at reflux temperatures (70–80°C) for 4–6 hours, yielding 6,7-difluoroindan-1-one oxime as a crystalline solid.

Reductive Amination

The oxime undergoes reduction to the primary amine. Two methods are commonly employed:

  • Catalytic Hydrogenation : Using palladium on carbon (Pd/C) or Raney nickel under H₂ pressure (3–5 atm) in ethanol.
  • Chemical Reduction : Aluminum-nickel alloys in alkaline media (e.g., NaOH/ethanol) at 50–60°C.

Both methods achieve >90% conversion, with the free base 6,7-difluoroindan-1-amine isolated via solvent evaporation.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in anhydrous diethyl ether or ethanol, forming the hydrochloride salt. Crystallization from ethanol/water (1:1 v/v) yields the final product with ≥95% purity.

Table 2: Reaction conditions for salt formation

Parameter Value
Solvent System Ethanol/water (1:1)
Temperature 0–5°C (crystallization)
Yield 75–85%

Purification and Characterization

Recrystallization

The crude hydrochloride salt is purified via recrystallization from ethanol/water, enhancing purity to >98%. Slow cooling (0.5°C/min) promotes large crystal formation, reducing impurity entrapment.

Analytical Techniques

  • ¹H NMR : The hydrochloride salt exhibits a singlet for the NH₃⁺ group at δ 3.3 ppm and aromatic protons at δ 6.8–7.1 ppm.
  • LC-MS : Confirms molecular ion peaks at m/z 170.08 [M+H]⁺ (free base) and 205.63 [M+H]⁺ (hydrochloride).
  • XLogP3 : Predicted lipophilicity of 2.09, indicating moderate solubility in polar aprotic solvents.

Table 3: Spectral data for characterization

Technique Key Features
¹H NMR (D₂O) δ 3.3 (NH₃⁺), 6.8–7.1 (aromatic H)
LC-MS 205.63 [M+H]⁺, retention time 4.2 min

Challenges and Optimization

Fluorine Reactivity

The electron-withdrawing fluorine atoms reduce the nucleophilicity of the aromatic ring, necessitating harsh Friedel-Crafts conditions. Side reactions like defluorination are mitigated by maintaining low temperatures (<10°C) during acylation.

Oxime Stability

The oxime intermediate is sensitive to hydrolysis. Anhydrous conditions and neutral pH during storage are critical to prevent decomposition.

Scalability Issues

Industrial-scale hydrogenation requires specialized equipment for H₂ handling. Substituting chemical reduction (Al-Ni alloy) improves safety but lowers yield by 5–10%.

Applications in Pharmaceutical Research

The compound serves as a precursor for kinase inhibitors and neuroactive agents . Fluorination enhances metabolic stability, while the rigid indene core improves target binding affinity. Current studies focus on derivatizing the amine group for anticancer drug candidates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.

    Reduction: Reduction reactions can further reduce the dihydroindene ring.

    Substitution: The fluorine atoms can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique reactivity due to fluorine substitution allows it to participate in various chemical reactions, making it valuable for developing new compounds.
  • Reactivity Studies : The presence of fluorine enhances binding affinities in certain reactions, allowing researchers to study its interactions with different molecular targets.

Biology and Medicine

  • Potential Drug Development : 6,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is being investigated for its potential therapeutic effects. Its structure suggests possible applications in drug discovery, particularly as a scaffold for developing new pharmaceuticals targeting neurological disorders .
  • Mechanism of Action : The compound's mechanism involves interactions with specific receptors or enzymes, influenced by its fluorinated structure and amine group. This can lead to enhanced biological activity compared to non-fluorinated analogs.

Industrial Applications

  • Specialty Chemicals Production : In industry, this compound is utilized in producing specialty chemicals that require specific properties imparted by the fluorine atoms.
  • Material Science : Its unique properties make it suitable for developing new materials with enhanced performance characteristics, particularly in coatings and polymers.

Data Table: Comparison with Similar Compounds

Compound NameStructure CharacteristicsApplications
6,7-Difluoro-2,3-dihydro-1H-inden-1-amine HClFluorinated indene derivativeDrug development, organic synthesis
5,6-Difluoro-2,3-dihydro-1H-inden-1-oneSimilar fluorination patternOrganic synthesis
4,7-Difluoro-2,3-dihydro-1H-inden-1-amine HClDifferent fluorination positionsSpecialty chemicals

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Drug Discovery : Research has shown that derivatives of this compound exhibit promising activity against neurodegenerative diseases. For instance, its structural modifications have been linked to improved efficacy in treatments for Parkinson's disease .
  • Chemical Reactivity : Studies demonstrate that the fluorine substituents significantly alter the reactivity profile of the compound compared to non-fluorinated analogs. This has implications for developing more selective and potent chemical agents.
  • Industrial Use Cases : The compound has been employed in synthesizing advanced materials that require specific thermal or mechanical properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position Impact : The 6,7-difluoro isomer exhibits distinct electronic effects compared to 4,7- or 5,7-substituted analogs, altering binding affinities in drug-receptor interactions .
  • Purity Variability : Industrial-grade 4,7-difluoro derivatives (≥90% purity) are cost-effective for bulk chemical synthesis, while 5,6- and 5,7-difluoro variants (>97%) cater to high-precision pharmaceutical research .

Enantiomeric Forms

  • (S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine HCl (CAS: 2197054-96-7): This enantiomer is critical for studying stereospecific biological activity, such as G protein-coupled receptor (GPCR) modulation .
  • (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl (CAS: 1637453-74-7): The R-configuration enhances selectivity in chiral catalyst design .

Non-Fluorinated Analogs

  • 2,3-Dihydro-1H-inden-1-amine HCl (CAS: 10305-73-4): The parent compound lacks fluorine substituents, resulting in lower molecular weight (169.65 g/mol) and reduced metabolic stability compared to fluorinated derivatives. It serves as a baseline for structure-activity relationship (SAR) studies .

Biological Activity

6,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound notable for its unique bicyclic structure and specific fluorination pattern. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its molecular structure and functional groups.

Chemical Structure and Properties

The compound has the molecular formula C9H10ClF2N and a molecular weight of approximately 205.64 g/mol. Its structure features two fluorine atoms at the 6 and 7 positions on the indene ring, which enhances its reactivity and stability in biological systems. The hydrochloride form of the compound increases its solubility in aqueous environments, making it suitable for various biological applications.

Property Value
Molecular FormulaC9H10ClF2N
Molecular Weight205.64 g/mol
CAS Number1909328-05-7
Physical FormSolid
Purity96%

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of fluorine atoms can enhance binding affinity to enzymes or receptors, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of protein synthesis and disruption of cell wall integrity .

Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of several indene derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 15.625 μM to 62.5 μM against MRSA, indicating promising antibacterial potential .

Cytotoxicity and Safety Profile

Toxicological assessments have classified this compound as having low acute toxicity when ingested or inhaled. Skin contact does not generally produce adverse effects; however, eye contact can cause irritation . Long-term exposure effects are still under investigation but are not currently classified as harmful based on existing animal studies.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound Name CAS Number Unique Features
5,6-Difluoro-2,3-dihydro-1H-inden-1-amines1637453-74-7Different fluorine positioning; varied activity
5,7-Difluoro-2,3-dihydro-1H-inden-1-amines2197054-96-7Similar structure; different pharmacological properties
4,6-Difluoro derivatives1199782-88-1Different substitution pattern; diverse applications

The unique positioning of fluorine atoms in 6,7-difluoro derivatives may confer distinct pharmacological properties compared to other analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how is enantiomeric purity ensured?

  • The compound is typically synthesized via catalytic hydrogenation of fluorinated indene precursors, followed by resolution of enantiomers using chiral catalysts or auxiliaries . For the hydrochloride salt, the free base is reacted with hydrochloric acid in solvents like ethanol or diethyl ether under controlled pH . Enantiomeric purity is validated using chiral HPLC or polarimetry, with stereochemical assignments confirmed by X-ray crystallography or NMR-derived NOE experiments .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 19^{19}F NMR verify substitution patterns and fluorine positions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C9_9H10_{10}ClF2_2N) and detects impurities .
  • X-ray Diffraction (XRD): Resolves stereochemistry and crystal packing .
  • Elemental Analysis: Validates Cl and F content to ensure stoichiometry of the hydrochloride salt .

Q. What are the recommended storage conditions and solubility profiles for this compound?

  • Store at 2–8°C in airtight containers protected from light to prevent degradation . The hydrochloride salt is soluble in polar solvents (e.g., water, methanol) but insoluble in non-polar solvents like hexane . Pre-formulation studies using differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Reaction Optimization: Systematic variation of catalysts (e.g., Pd/C vs. Raney Ni), temperature, and solvent polarity can identify yield-limiting factors .
  • Mechanistic Studies: Density Functional Theory (DFT) calculations model reaction pathways to explain stereochemical discrepancies .
  • Reproducibility Protocols: Detailed documentation of reaction conditions (e.g., inert atmosphere, moisture control) minimizes batch-to-batch variability .

Q. What computational strategies predict the biological activity of this compound, given limited experimental data?

  • Molecular Docking: Compare binding affinities with structurally similar amines (e.g., 5-fluoro analogs) at target receptors like serotonin transporters .
  • Quantitative Structure-Activity Relationship (QSAR): Use descriptors (logP, polar surface area) to correlate with pharmacokinetic properties .
  • ADMET Prediction: Software like SwissADME forecasts absorption, toxicity, and metabolic stability .

Q. How does fluorine substitution at the 6,7-positions influence electronic and steric properties compared to other dihalogenated analogs?

  • Electron-Withdrawing Effects: Fluorine’s electronegativity alters π-electron density in the indenamine ring, measurable via Hammett constants or 19^{19}F NMR chemical shifts .
  • Steric Maps: Overlay crystal structures of 6,7-difluoro and 5,6-difluoro analogs to assess conformational changes .
  • Comparative Bioactivity: Assay against mono-fluoro derivatives (e.g., 6-fluoro) to isolate fluorine’s role in target engagement .

Q. What methodologies validate the compound’s stability under physiological conditions for in vitro studies?

  • Forced Degradation Studies: Expose to heat, light, and hydrolytic conditions (pH 1–13) with LC-MS monitoring to identify degradation products .
  • Plasma Stability Assays: Incubate with rat/human plasma and quantify parent compound loss via HPLC .
  • Radiolabeling: Use 14^{14}C-labeled analogs to track metabolic pathways in hepatocyte models .

Data Contradiction Analysis

  • Case Example: Discrepancies in reported melting points may arise from polymorphic forms or residual solvent. ThermoGravimetric Analysis (TGA) coupled with XRD can distinguish polymorphs .
  • Resolution Workflow:
    • Replicate synthesis using peer-reviewed protocols.
    • Cross-validate analytical data with independent labs.
    • Publish negative results to refine best practices .

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